Glucosil esteviol

Descripción general

Descripción

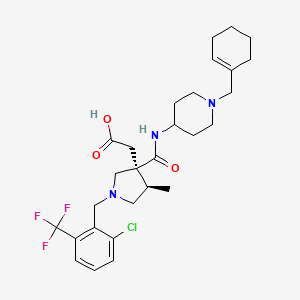

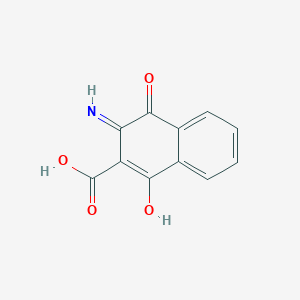

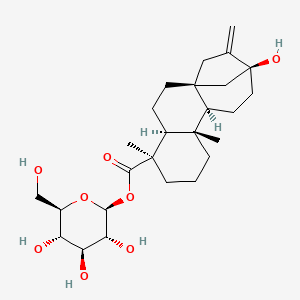

El Esteviol-19-O-glucósido es un glucósido de esteviol, un tipo de glucósido diterpenoide que se encuentra en las hojas de la planta Stevia rebaudiana. Los glucósidos de esteviol son conocidos por su intensa dulzura, que es significativamente mayor que la de la sacarosa. El Esteviol-19-O-glucósido es un metabolito en la vía de biosíntesis de los glucósidos de esteviol en Stevia rebaudiana . Estos compuestos se utilizan ampliamente como edulcorantes naturales debido a su naturaleza no calórica y su estabilidad en diversas condiciones.

Aplicaciones Científicas De Investigación

El esteviol-19-O-glucósido tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de glucosilación y la síntesis de glucósidos.

Biología: Se ha investigado su papel en el metabolismo vegetal y sus efectos en diversas vías biológicas.

Análisis Bioquímico

Biochemical Properties

Glucosyl steviol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of glucosyl steviol is UDP-glucosyltransferase (UGT), which catalyzes the transfer of glucose molecules to steviol, forming glucosyl steviol . This glycosylation process enhances the solubility and stability of the compound. Additionally, glucosyl steviol has been shown to interact with reactive oxygen species (ROS), acting as a potent scavenger and contributing to the cellular antioxidant network .

Cellular Effects

Glucosyl steviol exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glucosyl steviol has been shown to activate glucose-induced insulin secretion, enhancing pancreatic β-cell function . This effect is particularly beneficial in managing diabetes-related metabolic disorders. Furthermore, glucosyl steviol exhibits anti-inflammatory properties, which can help ameliorate inflammatory responses in cells .

Molecular Mechanism

The molecular mechanism of glucosyl steviol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Glucosyl steviol binds to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit certain enzymes involved in glucose metabolism, thereby regulating blood glucose levels . Additionally, glucosyl steviol can influence gene expression by activating transcription factors that regulate genes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucosyl steviol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that glucosyl steviol remains stable under various conditions, maintaining its biochemical properties over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have demonstrated that glucosyl steviol can have sustained beneficial effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of glucosyl steviol vary with different dosages in animal models. At lower doses, glucosyl steviol has been shown to have beneficial effects, such as improving glucose homeostasis and reducing inflammation . At higher doses, some adverse effects, including toxicity, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Glucosyl steviol is involved in several metabolic pathways, including glycosylation and enterohepatic circulation. The compound undergoes glycosylation in the cytoplasm, where UDP-glucosyltransferases add glucose molecules to steviol . Once ingested, glucosyl steviol is metabolized by colonic bacteria, which remove the glucose units, leaving the steviol backbone. This steviol is then absorbed into the bloodstream, modified in the liver, and excreted as steviol glucuronide .

Transport and Distribution

The transport and distribution of glucosyl steviol within cells and tissues involve specific transporters and binding proteins. In humans, glucosyl steviol is absorbed into the portal blood system and transported to the liver, where it undergoes glucuronidation . This process facilitates its excretion from the body. Additionally, glucosyl steviol can modulate glucose transport in different cell types, influencing its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of glucosyl steviol is crucial for its activity and function. Studies have shown that glucosyl steviol is associated with the endoplasmic reticulum and cytoplasm . The glycosylation process, which occurs in the cytoplasm, is essential for the biosynthesis and stability of glucosyl steviol . This subcellular localization allows glucosyl steviol to interact with various biomolecules, enhancing its biological activity.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del esteviol-19-O-glucósido suele implicar la extracción de glucósidos de esteviol de las hojas de Stevia rebaudiana, seguida de una glucosilación enzimática o química. El proceso comienza con la extracción del esteviol, que luego se somete a glucosilación utilizando donantes de glucosa como la uridina difosfato glucosa (UDP-glucosa). Enzimas como las glucosiltransferasas facilitan la transferencia de glucosa a la molécula de esteviol, formando esteviol-19-O-glucósido .

Métodos de Producción Industrial: La producción industrial del esteviol-19-O-glucósido implica el cultivo a gran escala de plantas de Stevia rebaudiana, seguido de la extracción y purificación de los glucósidos de esteviol. Se han desarrollado métodos biotecnológicos avanzados, incluida la ingeniería metabólica de microorganismos como Saccharomyces cerevisiae, para mejorar el rendimiento y la eficiencia de la producción de glucósidos de esteviol .

Análisis De Reacciones Químicas

Tipos de Reacciones: El esteviol-19-O-glucósido experimenta diversas reacciones químicas, entre ellas:

Oxidación: Los glucósidos de esteviol se pueden oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los enlaces glucosídicos.

Sustitución: La glucosilación y la desglucosilación son reacciones de sustitución comunes que involucran a los glucósidos de esteviol.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.

Sustitución: Glucosilación enzimática utilizando glucosiltransferasas y UDP-glucosa.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados de glucósidos de esteviol con diferentes patrones de glucosilación, como el rebaudiósido A, el rebaudiósido C y el esteviósido .

Mecanismo De Acción

El mecanismo de acción del esteviol-19-O-glucósido implica su interacción con diversos objetivos moleculares y vías:

Efecto Endulzante: Se une a los receptores del gusto dulce de la lengua, desencadenando una sensación de gusto dulce.

Efectos Terapéuticos: Se ha demostrado que inhibe las ADN polimerasas y la topoisomerasa II del ADN humano, lo que sugiere posibles propiedades anticancerígenas.

Comparación Con Compuestos Similares

El esteviol-19-O-glucósido es único entre los glucósidos de esteviol debido a su patrón específico de glucosilación. Los compuestos similares incluyen:

Esteviósido: Contiene dos moléculas de glucosa unidas al esqueleto del esteviol.

Rebaudiósido A: Contiene tres moléculas de glucosa, con un patrón de glucosilación diferente al del esteviósido.

Dulcósido A: Contiene una molécula de glucosa y una de ramnosa.

Estos compuestos difieren en su intensidad de dulzura, estabilidad y actividades biológicas, lo que convierte al esteviol-19-O-glucósido en un compuesto distinto y valioso para diversas aplicaciones.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPOFZJZPYRNFF-CULFPKEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983540 | |

| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64977-89-5 | |

| Record name | Glucosyl steviol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUCOSYL STEVIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKD5UC898Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

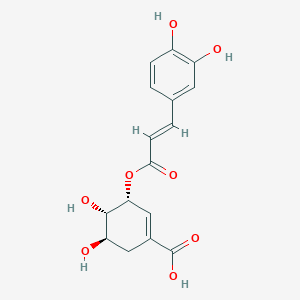

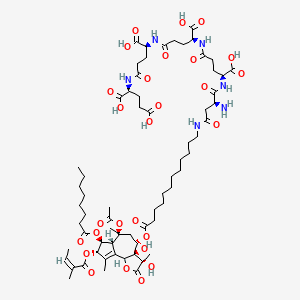

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

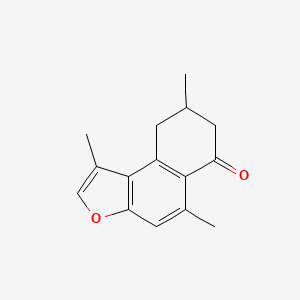

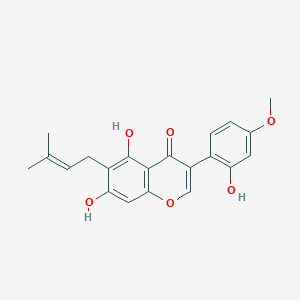

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

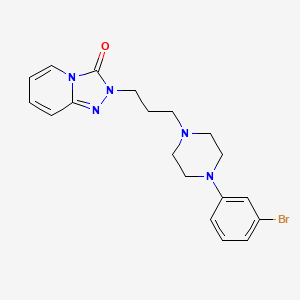

![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)